N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide
Description
N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a thiazole-based compound featuring a phenyl group at the 4-position of the thiazole ring, a phenoxypropanamide moiety at the 5-position, and a thioether linkage to a 2-amino-2-oxoethyl group at the 2-position.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(26-15-10-6-3-7-11-15)18(25)23-19-17(14-8-4-2-5-9-14)22-20(28-19)27-12-16(21)24/h2-11,13H,12H2,1H3,(H2,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNZQLHOJJLDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amide functional group, and a phenoxypropanamide moiety. Its molecular formula is , with a molecular weight of approximately 375.5 g/mol. The structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole ring and the amino-oxoethylthio group play significant roles in binding to active sites or allosteric sites on target proteins, leading to modulation of their activity. This can result in inhibition or activation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is particularly relevant in cancer therapy.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cells in vitro, indicating its possible application as an anticancer agent.
- Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes critical for tumor growth and proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This highlights its potential as a therapeutic agent in cancer treatment.
Case Study: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could be developed into an effective antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Core Thiazole Derivatives
- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL): A 4-methyl-2-phenylthiazole derivative with a hydrazonoyl chloride substituent. Its high anticancer activity against HepG-2 cells highlights the importance of the phenyl-thiazole core .
- Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL): Features a thiadiazole ring fused to the thiazole core, demonstrating that heterocyclic extensions enhance cytotoxicity .
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) : Synthesized via Suzuki coupling, this compound exhibits potent KPNB1 inhibition and anticancer activity. The fluorophenyl group enhances target binding compared to unsubstituted phenyl groups .
Thioether-Linked Derivatives
- N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide: Shares the thioether and phenylthiazole backbone with the target compound but lacks the phenoxypropanamide group. This difference may reduce solubility and membrane permeability compared to the target .
Functional Analogues
Anticancer Thiazoles with Modified Side Chains
- 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide (2): A simpler analogue with a chloroacetamide group. While structurally minimalistic, it lacks the thioether and phenoxypropanamide moieties critical for advanced pharmacokinetics .
- N-(4-(2-(Methylamino)thiazol-4-yl)phenyl)amide derivatives: These compounds emphasize the role of aromatic substitutions (e.g., phenyl, fluorophenyl) in enhancing cytotoxicity, mirroring the target compound’s design .
Key Research Findings and Structure-Activity Relationships (SAR)
Bioactivity Data
Mechanistic Insights
- Thiazole Core : The 4-phenyl substitution (common in the target compound and analogues) enhances π-π stacking interactions with hydrophobic enzyme pockets, improving binding affinity .
- Thioether Linkage : The thioether group in the target compound may improve metabolic stability compared to esters or ethers in analogues like compound 7b .
- Phenoxypropanamide vs. Benzamide: The phenoxy group in the target compound could increase solubility and bioavailability compared to benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
